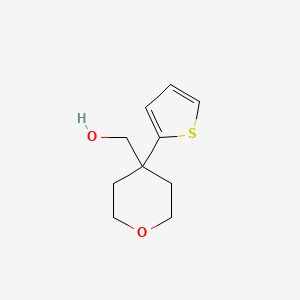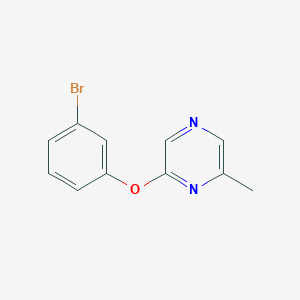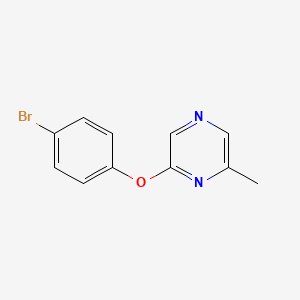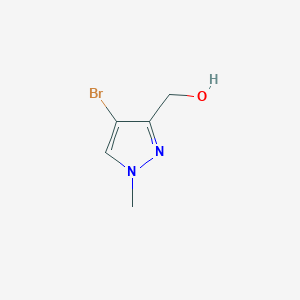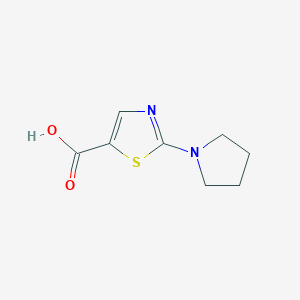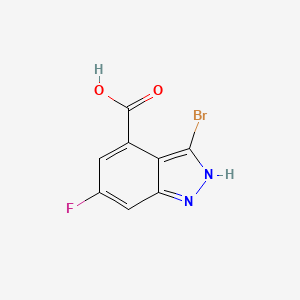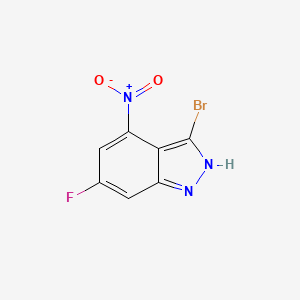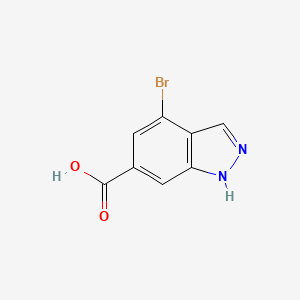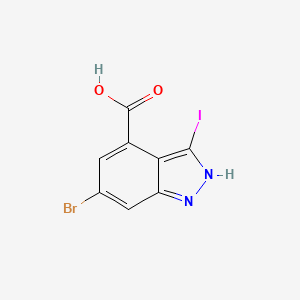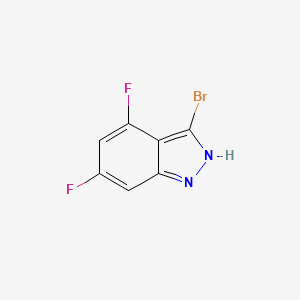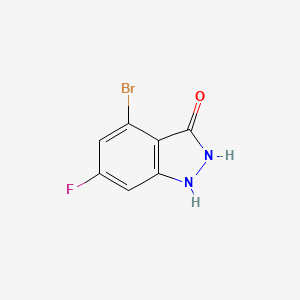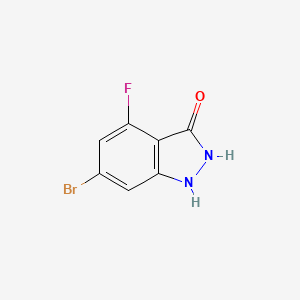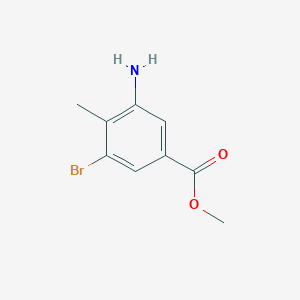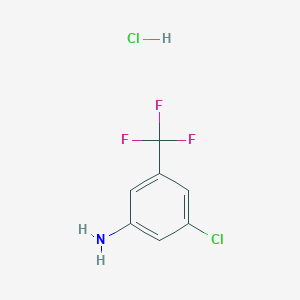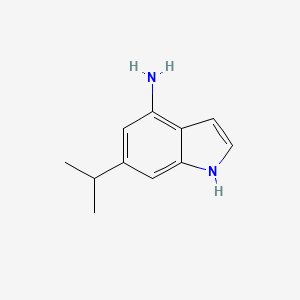
6-(Propan-2-yl)-1H-indol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(Propan-2-yl)-1H-indol-4-amine" is a derivative of the indole class, which is a significant scaffold in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and dopamine receptor agonist properties. The papers provided discuss various synthetic methods and chemical properties of indole derivatives, which can be related to the analysis of "6-(Propan-2-yl)-1H-indol-4-amine".
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, a green paired electrochemical synthesis was used to create 6H-pyrrolo[3,2,1-de]phenazin-1-amine derivatives, which could be related to the synthesis of "6-(Propan-2-yl)-1H-indol-4-amine" by modifying the starting materials and reaction conditions . Another method involves a catalyst-free synthesis of 6-hydroxy indoles from carboxymethyl cyclohexadienones and primary amines, which could potentially be adapted for the synthesis of the target compound by choosing appropriate amines . Additionally, the synthesis of 6,7,8,9-tetrahydro-N,N-di-n-propyl-1H-benz[g]indol-7-amine demonstrates the use of a Mukaiyama type aldol condensation, which might offer insights into the synthesis of "6-(Propan-2-yl)-1H-indol-4-amine" .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substitution pattern on the indole ring can significantly affect the compound's chemical and biological properties. For example, the synthesis of 6H-isoindolo[2,1-a]indol-6-ones showcases the structural complexity that can be achieved with indole derivatives . The molecular structure of "6-(Propan-2-yl)-1H-indol-4-amine" would include a propan-2-yl group at the 6-position, which could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. The papers describe transformations such as the aza-Michael addition, cyclocondensation, and rearomatization reactions . These reactions are crucial for the functionalization of the indole core and could be applicable to "6-(Propan-2-yl)-1H-indol-4-amine" for further derivatization or to enhance its biological activity. The chemodivergent, multicomponent domino reactions in aqueous media also highlight the versatility of indole derivatives in forming densely functionalized structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and stability. For instance, the synthesis of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one provides insights into the reactivity of the hydroxy group on the indole ring, which could be relevant for understanding the properties of "6-(Propan-2-yl)-1H-indol-4-amine" . Additionally, the facile synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines hydrochloride from ketones demonstrates the potential for high enantiopurity in indole derivatives, which is important for their pharmacological activity .
科学的研究の応用
Indole Synthesis and Classification
6-(Propan-2-yl)-1H-indol-4-amine falls under the broader category of indole alkaloids, which have significantly inspired synthetic chemists due to their diverse applications. Taber and Tirunahari (2011) present a comprehensive framework for classifying indole syntheses, contributing to the development of new methods for indole construction. This classification aids in the systematic organization of indole synthesis strategies, facilitating the discovery of novel approaches and highlighting significant contributions across the nine identified strategies. This foundational work supports further research into specific indole compounds like 6-(Propan-2-yl)-1H-indol-4-amine, by providing a clear classification system that encourages the exploration of new synthetic routes and their potential applications in various scientific fields Taber & Tirunahari, 2011.
Analytical Applications and Amines Detection
The interaction of amines, such as those present in 6-(Propan-2-yl)-1H-indol-4-amine, with ninhydrin is critical for the analytical detection of amino acids, peptides, and proteins. Friedman (2004) discusses the extensive applications of the ninhydrin reaction across various scientific disciplines. This reaction's unique ability to form a consistent chromophore with all primary amines enables the sensitive and specific detection of these compounds, which is crucial for both qualitative and quantitative analyses in biochemical, clinical, and environmental research Friedman, 2004.
Environmental and Material Science Applications
In the field of environmental and material sciences, the functionalization of metal–organic frameworks (MOFs) with amines, akin to the functionalities observed in compounds like 6-(Propan-2-yl)-1H-indol-4-amine, demonstrates significant advancements. Lin, Kong, and Chen (2016) highlight the role of amine-functionalized MOFs in CO2 capture and separation, showcasing the potential of these materials in addressing environmental challenges related to greenhouse gas emissions. The incorporation of amine groups into MOFs leads to enhanced CO2 sorption capacities, indicating a promising avenue for the development of efficient gas separation and storage technologies Lin, Kong, & Chen, 2016.
Biomedical and Pharmaceutical Applications
The chemical structure and functional groups present in 6-(Propan-2-yl)-1H-indol-4-amine are reminiscent of the broader class of biogenic amines, which play vital roles in various biological and pharmaceutical contexts. Biogenic amines are crucial for understanding molecular interactions, drug design, and the development of therapeutic agents. Research on the formation, detection, and implications of biogenic amines in foods and biological systems, as reviewed by Bulushi et al. (2009), underscores the importance of these compounds in ensuring food safety and exploring their pharmacological potential. Studies on biogenic amines contribute to the development of novel drugs and therapeutic strategies, leveraging the bioactive properties of compounds similar to 6-(Propan-2-yl)-1H-indol-4-amine Bulushi, Poole, Deeth, & Dykes, 2009.
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling, storing, and disposing of the compound.
将来の方向性
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new methods of synthesis.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
特性
IUPAC Name |
6-propan-2-yl-1H-indol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-7(2)8-5-10(12)9-3-4-13-11(9)6-8/h3-7,13H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABORPNHMGPVDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2C=CNC2=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646674 |
Source


|
| Record name | 6-(Propan-2-yl)-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Propan-2-yl)-1H-indol-4-amine | |
CAS RN |
1000343-80-5 |
Source


|
| Record name | 6-(Propan-2-yl)-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

